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Compound of Interest

Compound Name:

4-bromo-1-[(2-

methoxyethoxy)methyl]-1H-

pyrazole

CAS No.: 1856238-02-2

Cat. No.: B6253980

Get Quote

Executive Summary
1-MEM-4-bromopyrazole represents a critical "pivot point" intermediate in heterocyclic

chemistry. While 4-bromopyrazole is a commodity chemical, its unprotected nitrogen (NH) is

acidic and prone to poisoning transition metal catalysts. Protecting this nitrogen with a (2-

methoxyethoxy)methyl (MEM) group serves two advanced functions:

Orthogonal Protection: It is stable against strong bases (n-BuLi) and mild oxidants but

cleavable under specific Lewis or Brønsted acid conditions.

Directed Lithiation: The oxygen atoms in the MEM chain can coordinate with lithium,

directing metallation specifically to the C-5 position, enabling regioselective functionalization

that is impossible with simple alkyl protecting groups.
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Since 1-MEM-4-bromopyrazole is frequently prepared on-demand to ensure stability,

commercial sourcing often focuses on its precursors.

Compound Data
Property Detail

Systematic Name
4-Bromo-1-[(2-methoxyethoxy)methyl]-1H-

pyrazole

Common Name 1-MEM-4-bromopyrazole

Molecular Formula C₇H₁₁BrN₂O₂

Molecular Weight 235.08 g/mol

Physical State Colorless to pale yellow oil (typical)

Solubility Soluble in DCM, THF, DMF, Ethyl Acetate

Supply Chain Strategy
Direct commercial stock of the MEM-protected variant is rare due to the hydrolytic sensitivity of

the acetal linkage over long-term storage. The standard industry practice is to procure the

stable precursors and synthesize the intermediate.

Primary Precursors (Commercial Sources):

4-Bromopyrazole (CAS: 2075-45-8)[1][2]

Suppliers: Sigma-Aldrich (MilliporeSigma), Combi-Blocks, Enamine, Fluorochem.

Purity Requirement: >97% (Ensure absence of hydrazine impurities).

MEM Chloride (CAS: 3970-21-6)

Synonym: 1-Chloromethoxy-2-methoxyethane.

Suppliers: TCI Chemicals, Alfa Aesar, Sigma-Aldrich.

Handling: Moisture sensitive; lachrymator.
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Synthesis Protocol: The "Self-Validating" Method
Rationale: This protocol uses Sodium Hydride (NaH) in DMF. This is preferred over

DIPEA/DCM methods because the pyrazole anion is a better nucleophile, ensuring complete

conversion and minimizing O-alkylation byproducts.

Reagents
4-Bromopyrazole (1.0 equiv)[3]

Sodium Hydride (60% dispersion in oil, 1.2 equiv)

MEM-Cl (1.1 equiv)

DMF (Anhydrous, 0.5 M concentration relative to pyrazole)

Step-by-Step Workflow
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in

anhydrous DMF at 0°C.

Deprotonation: Add 4-Bromopyrazole (1.0 eq) portion-wise. Evolution of H₂ gas will occur.

Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow

(formation of sodium pyrazolide).

Protection: Add MEM-Cl (1.1 eq) dropwise via syringe. The reaction is exothermic; maintain

temperature <5°C during addition.

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

Validation (TLC): Check consumption of starting material (Rf ~0.3 in 50% EtOAc/Hex) and

appearance of product (Rf ~0.6).

Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash

combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[4]

Purification: Flash chromatography (Hexanes/EtOAc gradient).
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Diagnostic NMR Signals (Validation)
¹H NMR (CDCl₃): Look for the MEM group signals to confirm attachment.

δ 5.40 (s, 2H, N-CH₂-O) — Key diagnostic singlet.

δ 3.70 (m, 2H), 3.52 (m, 2H) — Ethylene glycol backbone.

δ 3.36 (s, 3H, O-CH₃).

δ 7.60, 7.45 (s, 1H each) — Pyrazole protons (C3-H and C5-H).

Strategic Reactivity Profile
The utility of 1-MEM-4-bromopyrazole lies in its ability to undergo divergent functionalization.

Pathway A: C-4 Functionalization (Suzuki/Buchwald)
The bromine atom at C-4 is highly reactive toward Palladium-catalyzed cross-coupling. The

MEM group prevents catalyst poisoning by the nitrogen lone pair.

Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

Outcome: Introduction of aryl/heteroaryl groups at the 4-position.

Pathway B: C-5 Regioselective Lithiation (The "MEM
Effect")
This is the advanced application. The MEM group is a Chelation Controlled Directing Group.

Mechanism: When treated with n-BuLi at -78°C, the Lithium atom coordinates to the MEM

ether oxygens and the pyrazole nitrogen. This holds the lithium in proximity to the C-5

proton, facilitating selective deprotonation at C-5 (ortho-lithiation) rather than Lithium-

Halogen exchange at C-4 (though temperature control is critical).

Protocol Warning: If Lithium-Halogen exchange (C-4) is desired over C-5 deprotonation, use

t-BuLi or perform the reaction at -100°C. However, for C-5 functionalization, n-BuLi at -78°C

is standard.
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Visualizing the Workflow
The following diagram illustrates the synthesis and the divergent reactivity pathways.
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Figure 1: Synthesis and divergent reactivity of 1-MEM-4-bromopyrazole. Note the bifurcation at

the intermediate stage enabling access to C4 or C5 substitution.

Deprotection Strategies
Once the pyrazole core is functionalized, the MEM group must often be removed to restore the

NH functionality (often required for hydrogen bonding in kinase inhibitor pockets).

Method Conditions Mechanism Suitability

Acidic Hydrolysis
6M HCl or TFA in

DCM (Reflux or RT)

Protonation of acetal

oxygen -> Hydrolysis

Robust substrates

stable to strong acid.

Lewis Acid
BBr₃ or AlCl₃ in DCM

(-78°C to 0°C)

Chelation-induced

cleavage

Sensitive substrates

containing

esters/amides.

Pyridinium
PPTS in t-Butanol

(Reflux)
Mild protonation

Acid-sensitive

substrates.

Preferred Protocol (TFA Method):

Dissolve substrate in DCM.
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Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM).

Stir at RT for 2-4 hours.

Concentrate in vacuo.

Neutralize residue with NaHCO₃ (critical to obtain the free base pyrazole).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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utilization-of-1-mem-4-bromopyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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